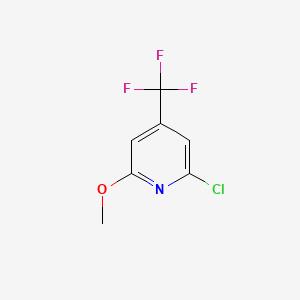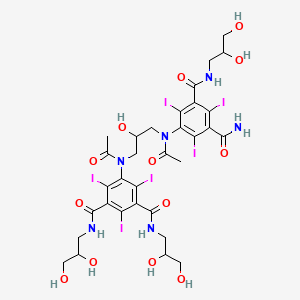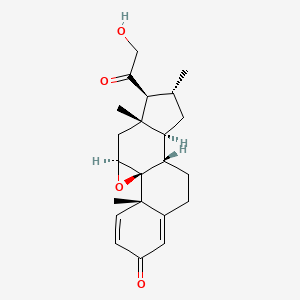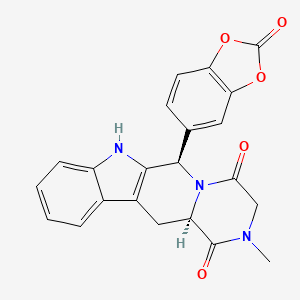
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
概要
説明
“2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1160994-99-9 . It has a molecular weight of 211.57 and its IUPAC name is 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine . The physical form of this compound is a colorless liquid .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine”, has been extensively studied . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The Inchi Code for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” is 1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” is a colorless liquid . The molecular weight of this compound is 211.57 .科学的研究の応用
Agrochemicals: Crop Protection
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals . The trifluoromethylpyridine (TFMP) derivatives, including this compound, are primarily used in crop protection. They are effective in controlling pests that threaten agricultural productivity. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to their biological activity, making them a valuable asset in the agrochemical industry.
Pharmaceutical Industry: Drug Development
This compound is also significant in the pharmaceutical industry. TFMP derivatives are incorporated into various drugs due to their unique properties imparted by the fluorine atom . These derivatives have been used in the development of medications for a range of diseases and are present in several FDA-approved drugs. The compound’s role in drug synthesis underscores its importance in medicinal chemistry.
Veterinary Products
Apart from human pharmaceuticals, 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is used in the development of veterinary products . Its derivatives are found in treatments for animals, highlighting the compound’s versatility and its role in enhancing animal health and veterinary medicine.
Industrial Chemical Synthesis
In the field of industrial chemistry, this compound serves as an intermediate in the synthesis of various chemical products . Its derivatives are used in creating metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and more. The ability to form complex structures makes it a valuable component in materials science.
Research Studies: Biological Activity
Research studies have focused on the biological activities of TFMP derivatives, including 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine . These studies aim to understand how the compound and its derivatives interact with biological systems, which is crucial for the development of new agrochemicals and pharmaceuticals.
Environmental Fate and Eco-toxicity
Environmental research on 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine includes its environmental fate and eco-toxicity . Understanding how this compound behaves in the environment and its potential effects on ecosystems is essential for ensuring safe and sustainable use in various applications.
作用機序
Target of Action
It is known that trifluoromethylpyridines, a class of compounds to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines are generally known for their unique physicochemical properties, which are thought to contribute to their biological activities .
Biochemical Pathways
It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that trifluoromethylpyridines are often used in the protection of crops from pests , suggesting that they may have pesticidal effects.
Action Environment
The stability and reactivity of trifluoromethylpyridines can be influenced by various factors, including temperature and the presence of other chemical reagents .
Safety and Hazards
The safety information for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” includes several hazard statements: H302+H312+H332; H315;H319;H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
将来の方向性
The future directions for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” and other TFMP derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
2-chloro-6-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEFQJNETFIPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)





